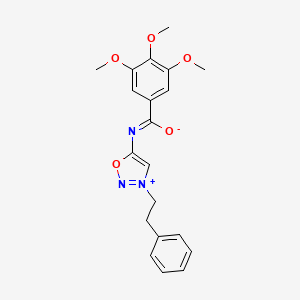
NoName
Overview
Description
NoName is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method that allows for the creation of a highly pure and stable product. In
Scientific Research Applications
Nonclinical Experimental Designs
Nonclinical experimental designs often evaluate drug concentrations or doses that are much higher than what can be achieved in patients. This approach is useful for elucidating off-target effects and toxicities. It's important to include clinically effective concentrations for comparison to improve the translation of nonclinical mechanism of action findings into potentially relevant clinical effects (Liston & Davis, 2017).
Impact on Human Gut Bacteria
A study found that 24% of drugs with human targets, including all therapeutic classes, inhibited the growth of at least one strain of gut bacteria in vitro. This includes drugs like antipsychotics. These effects reflect on their antibiotic-like side effects in humans and suggest a potential risk of promoting antibiotic resistance (Maier et al., 2018).
NSAIDs and Organ Damage
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic efficacies. However, they also present risks of gastrointestinal, cardiovascular, hepatic, renal, cerebral, and pulmonary complications. Understanding these risks is crucial in evaluating the risk-benefit threshold for their use (Bindu, Mazumder, & Bandyopadhyay, 2020).
Nonclinical Statistics in Drug Development
Nonclinical statistical applications play a critical role in drug development, offering diverse tools for innovative statistical applications. These studies focus on discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC), significantly aiding in decision making, risk assessments, and improving drug development efficiency (Altan & Kolassa, 2019).
Morinda citrifolia (Noni) in Therapeutics
Morinda citrifolia (Noni) has been used for over 2000 years in Polynesian folk remedies and has a range of therapeutic effects, including antibacterial, antiviral, antifungal, antitumor, anti-inflammatory, and immune-enhancing effects. Its nutritional and medicinal value is backed by scientific evidence and ongoing research (Wang et al., 2002).
Primate Models in Translational Research
Nonhuman primates are pivotal in translational science, bridging the gap between basic and clinical investigations. They are particularly useful in studies involving the reproductive system, obesity, diabetes, cardiovascular health, and diseases of aging. Ethical considerations and the responsibility for the well-being of primates in research are emphasized (Shively & Clarkson, 2009).
Anti-Oxidative and Anti-Inflammatory Effects of Noni Juice
Noni juice demonstrates anti-oxidant properties, likely associated with phenolic compounds, iridoids, and ascorbic acid. It also has anti-inflammatory action through NO and PGE(2) pathways, suggesting potential therapeutic applications in controlling inflammation and oxidative stress (Dussossoy et al., 2011).
Dexamethasone in Postoperative Recovery
Dexamethasone has been studied for reducing postoperative nausea, vomiting, and pain after cardiac surgery. While effective in reducing emetic symptoms and improving appetite, it does not have antiarrhythmic or analgesic-sparing properties (Halvorsen et al., 2003).
Localized NSAID Delivery
Localized or targeted delivery of non-steroidal anti-inflammatory drugs can reduce systemic side effects. This approach could significantly improve patient quality of life, especially for those requiring long-term treatment for inflammatory conditions (Haley & von Recum, 2018).
Antiestrogens in Antitumor Therapy
Antiestrogens, a class of nonsteroidal antiestrogen drugs, have shown potential in gynecology and advanced breast cancer therapy. Their development and application in cancer treatment reflect the evolution of drug discovery and the significant impact of molecular biology and genomic sciences (Jordan & Murphy, 1990).
Animal Models in Drug Safety Assessment
Nonclinical studies in animals are crucial for safety assessment and proof-of-concept of new drugs. The application of the 3Rs principles (refinement, reduction, and replacement) is essential in optimizing the balance between scientifically relevant data and animal welfare (van Meer, Graham, & Schuurman, 2015).
properties
IUPAC Name |
(1Z)-3,4,5-trimethoxy-N-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-16-11-15(12-17(26-2)19(16)27-3)20(24)21-18-13-23(22-28-18)10-9-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWSMTBBZRLPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NC2=C[N+](=NO2)CCC3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=N/C2=C[N+](=NO2)CCC3=CC=CC=C3)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




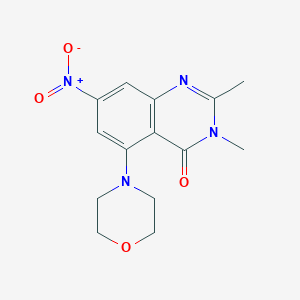
![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

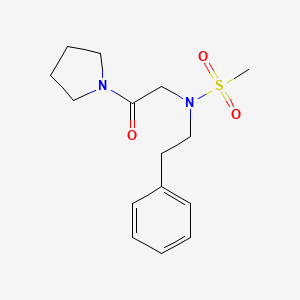
![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)

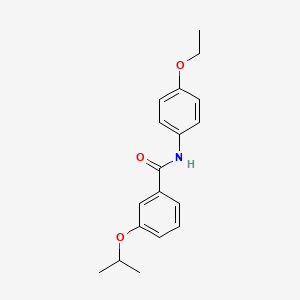

![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
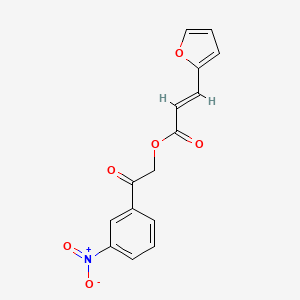
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)